molecular formula C22H29NO B4111149 1-[(3-phenyl-1-adamantyl)acetyl]pyrrolidine

1-[(3-phenyl-1-adamantyl)acetyl]pyrrolidine

Cat. No. B4111149
M. Wt: 323.5 g/mol
InChI Key: CXJKTNJDPKPCSS-UHFFFAOYSA-N
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Description

1-[(3-phenyl-1-adamantyl)acetyl]pyrrolidine, also known as PF-00356231, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of acetylcholinesterase inhibitors and has been found to exhibit promising results in treating various neurological disorders.

Mechanism of Action

1-[(3-phenyl-1-adamantyl)acetyl]pyrrolidine acts as an acetylcholinesterase inhibitor by binding to the active site of the enzyme and preventing the breakdown of acetylcholine, a neurotransmitter that is responsible for cognitive function. This leads to an increase in the concentration of acetylcholine in the brain, which results in improved cognitive function. Additionally, 1-[(3-phenyl-1-adamantyl)acetyl]pyrrolidine has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(3-phenyl-1-adamantyl)acetyl]pyrrolidine have been extensively studied in animal models. It has been found to improve cognitive function, reduce oxidative stress and inflammation in the brain, and exhibit neuroprotective effects. Additionally, 1-[(3-phenyl-1-adamantyl)acetyl]pyrrolidine has been found to exhibit a favorable pharmacokinetic profile, which makes it an attractive candidate for further clinical development.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(3-phenyl-1-adamantyl)acetyl]pyrrolidine in lab experiments include its potent acetylcholinesterase inhibitory activity, neuroprotective effects, and favorable pharmacokinetic profile. However, the limitations of using 1-[(3-phenyl-1-adamantyl)acetyl]pyrrolidine in lab experiments include its high cost of synthesis and limited availability.

Future Directions

The future directions for 1-[(3-phenyl-1-adamantyl)acetyl]pyrrolidine include further preclinical and clinical development for its potential therapeutic applications in treating neurological disorders. Additionally, the development of more efficient and cost-effective synthesis methods for 1-[(3-phenyl-1-adamantyl)acetyl]pyrrolidine would increase its availability for research purposes. Furthermore, the investigation of the structure-activity relationship of 1-[(3-phenyl-1-adamantyl)acetyl]pyrrolidine would provide insights into the development of more potent and selective acetylcholinesterase inhibitors. Finally, the investigation of the potential side effects of 1-[(3-phenyl-1-adamantyl)acetyl]pyrrolidine would be important for its safe and effective clinical use.
Conclusion:
In conclusion, 1-[(3-phenyl-1-adamantyl)acetyl]pyrrolidine is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications in treating various neurological disorders. Its potent acetylcholinesterase inhibitory activity, neuroprotective effects, and favorable pharmacokinetic profile make it an attractive candidate for further preclinical and clinical development. The investigation of its structure-activity relationship, potential side effects, and development of more efficient synthesis methods would be important for its safe and effective clinical use.

Scientific Research Applications

1-[(3-phenyl-1-adamantyl)acetyl]pyrrolidine has been extensively studied for its potential therapeutic applications in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to exhibit potent acetylcholinesterase inhibitory activity, which is responsible for the improvement in cognitive function observed in these diseases. Additionally, 1-[(3-phenyl-1-adamantyl)acetyl]pyrrolidine has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

2-(3-phenyl-1-adamantyl)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO/c24-20(23-8-4-5-9-23)15-21-11-17-10-18(12-21)14-22(13-17,16-21)19-6-2-1-3-7-19/h1-3,6-7,17-18H,4-5,8-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJKTNJDPKPCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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